![molecular formula C21H16N2O2S B2959103 (E)-3-(furan-2-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide CAS No. 391866-94-7](/img/structure/B2959103.png)

(E)-3-(furan-2-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

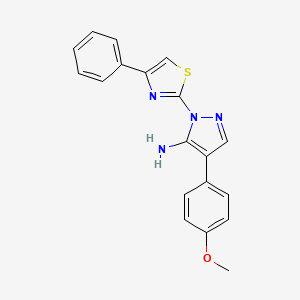

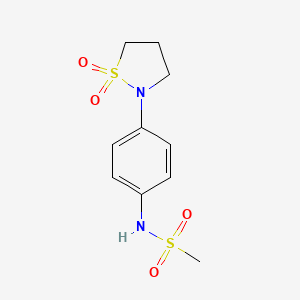

“(E)-3-(furan-2-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide” is a derivative of thiazole bearing Schiff base . It’s a pharmacologically active compound used in the treatment of acute and chronic inflammation, pain relief, and fever .

Molecular Structure Analysis

The molecular structure of this compound was analyzed using density functional theory (DFT). The energies of the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) were evaluated to identify the reactivity parameter .Chemical Reactions Analysis

The chemical reactions of this compound involve its interaction with the cyclooxygenase enzyme (COX-1 and COX-2). The compound was docked inside the crystal structure of the enzyme to evaluate its binding potency with the active site of the enzyme .Wissenschaftliche Forschungsanwendungen

Crystallographic Insights

The crystal structures of related furan-containing N-tosylacrylamide compounds have been studied to understand their conformation and molecular interactions. These studies reveal details about the orientation of furan and other rings relative to the acrylamide plane, highlighting the compound's structural characteristics and potential for forming specific molecular arrangements (Cheng et al., 2016).

Organic Synthesis and Catalysis

Compounds related to "(E)-3-(furan-2-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide" have been used in the development of novel organic synthesis methods. For example, the activation and borylation of furans catalyzed by iron complexes with N-heterocyclic carbene ligands have been reported, showcasing applications in the synthesis of arylated products from furans (Hatanaka et al., 2010).

Biological Activity

Some furan derivatives have shown potential in vitro cytotoxic activity against various cancer cell lines, offering insights into structure-activity relationships and the impact of substituents on biological potency (Sa̧czewski et al., 2004). Another study has identified the growth-promoting activity of a γ-lactone carboxylic acid derived from furanyl compounds on E. coli, suggesting potential applications in microbiology and stem cell research (Denton et al., 2021).

Advanced Materials

The synthesis and characterization of pH-sensitive polymeric materials derived from acrylated phenolphthalein derivatives, including furan-containing structures, have been explored. These materials demonstrate color-switchable properties under different pH conditions, indicating applications in smart materials and sensors (Fleischmann et al., 2012).

Antiviral Research

A novel chemical compound structurally related to "this compound" has been identified as a potent inhibitor against the SARS coronavirus helicase. This compound suppresses enzymatic activities essential for the virus's replication, offering a promising avenue for antiviral drug development (Lee et al., 2017).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(E)-3-(furan-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-14-4-10-18-19(13-14)26-21(23-18)15-5-7-16(8-6-15)22-20(24)11-9-17-3-2-12-25-17/h2-13H,1H3,(H,22,24)/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIMVROHPLMYOC-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[4-(Trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B2959021.png)

![N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2959025.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2959033.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2959035.png)

![N-(2,4-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2959043.png)